2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide
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Description
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H15N5O4S and its molecular weight is 409.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound of interest is part of a broader class of chemical compounds that have been explored for their potential in various therapeutic applications due to their diverse biological activities. For instance, compounds with similar structural features have been synthesized and evaluated for their dual inhibitory activities against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting the therapeutic potential in cancer treatment and antimicrobial resistance management. Specifically, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues have demonstrated potent dual inhibitory actions, indicating a promising avenue for developing new treatments for diseases requiring inhibition of both TS and DHFR activities (Gangjee et al., 2008).
Structural Analysis
The crystal structures of related compounds have been determined, offering insights into their molecular conformations and potential for interaction with biological targets. Such structural analyses are crucial for understanding the molecular basis of their activity and for guiding the design of more effective and selective agents. Studies have focused on elucidating the crystal structures of sulfanyl acetamides, revealing their conformational characteristics and hydrogen bonding patterns, which are essential for their biological activities (Subasri et al., 2016).
Antimicrobial Properties
Some derivatives have shown promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. The exploration of these compounds' antimicrobial properties is crucial in the search for new treatments for infections caused by drug-resistant microorganisms. Notably, specific acetamide derivatives have been synthesized and evaluated for their effectiveness against various pathogenic microorganisms, with some showing significant activity (Debnath & Ganguly, 2015).
Antioxidant Activity
The antioxidant activity of certain compounds within this chemical class has been investigated, suggesting their potential for preventing oxidative stress-related diseases. The ability of these compounds to scavenge free radicals and protect biological systems from oxidative damage is of significant interest for developing new therapeutic agents with antioxidant properties (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S/c1-23-18(26)17-16(13-4-2-3-5-14(13)21-17)22-19(23)29-10-15(25)20-11-6-8-12(9-7-11)24(27)28/h2-9,21H,10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVVXSRJOCYUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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